KCNQ1/MINK Antagonist Potency: 340‑Fold Weaker Than HMR‑1556, Defining a Distinct Pharmacological Niche
In a CHO‑cell ⁸⁶Rb⁺‑efflux assay, N‑[2‑chloro‑4‑(methoxymethyl)‑6‑methylquinolin‑7‑yl]‑2,2,2‑trifluoroacetamide inhibited KCNQ1/MINK with an IC₅₀ of 4.10 × 10⁴ nM (41 µM) [1]. By contrast, the potent IKs reference blocker HMR‑1556 shows an IC₅₀ of 120 nM in hKCNE1‑transfected Xenopus oocytes . This 340‑fold potency differential positions the target compound in a low‑micromolar probe space suitable for experiments where complete channel block is undesirable, such as studies of partial IKs modulation or combined poly‑pharmacology paradigms.
| Evidence Dimension | KCNQ1/MINK (IKs) antagonist potency |
|---|---|
| Target Compound Data | IC₅₀ = 41 µM (CHO cells, ⁸⁶Rb⁺‑efflux, 10 min pre‑incubation) |
| Comparator Or Baseline | HMR‑1556, IC₅₀ = 0.12 µM (Xenopus oocytes, electrophysiology) |
| Quantified Difference | ≈ 340‑fold lower potency |
| Conditions | Target compound: KCNQ1/MINK‑transfected CHO cells, ⁸⁶Rb⁺ efflux; HMR‑1556: hKCNE1‑transfected Xenopus oocytes, two‑electrode voltage clamp |
Why This Matters
Procuring HMR‑1556 or other high‑potency blockers will not replicate the partial‑inhibition profile of this compound, making it the preferred choice for experiments requiring graded IKs modulation.
- [1] BindingDB, Entry BDBM50420049 / CHEMBL402146: Antagonist activity at KCNQ1/MINK expressed in CHO cells (IC₅₀ = 4.10 × 10⁴ nM). View Source
